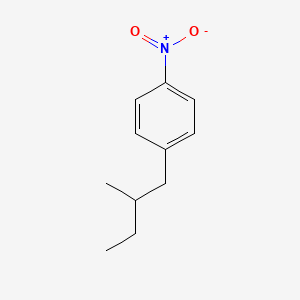

(+)-4-(2-Methylbutyl)-nitrobenzene

Description

(+)-4-(2-Methylbutyl)-nitrobenzene is a chiral nitroaromatic compound characterized by a nitro group (-NO₂) at the para position of a benzene ring and a branched 2-methylbutyl substituent. The stereochemistry of the 2-methylbutyl group (denoted by the "+" enantiomer) influences its physical, chemical, and biological properties. Nitrobenzene derivatives are widely studied for applications in liquid crystals, organic synthesis, and materials science due to their electron-withdrawing nitro group and tunable alkyl side chains .

Properties

Molecular Formula |

C11H15NO2 |

|---|---|

Molecular Weight |

193.24 g/mol |

IUPAC Name |

1-(2-methylbutyl)-4-nitrobenzene |

InChI |

InChI=1S/C11H15NO2/c1-3-9(2)8-10-4-6-11(7-5-10)12(13)14/h4-7,9H,3,8H2,1-2H3 |

InChI Key |

UXWSQSUEIJOVEB-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)CC1=CC=C(C=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physical Properties

The 2-methylbutyl group introduces steric bulk and chirality, distinguishing it from simpler alkyl-nitrobenzenes like 4-methylnitrobenzene or 4-ethylnitrobenzene . Key comparisons include:

The branched 2-methylbutyl group reduces symmetry, lowering melting points compared to linear analogs. Its hydrophobicity exceeds nitrobenzene and 4-methylnitrobenzene, impacting environmental persistence and biological uptake .

Chemical Reactivity

The nitro group deactivates the benzene ring toward electrophilic substitution. However, the electron-donating 2-methylbutyl group slightly counteracts this effect, making the compound more reactive than nitrobenzene in reactions like reduction (e.g., catalytic hydrogenation to amines) . Compared to 4-octylphenyl derivatives (e.g., CE8 in ), the shorter 2-methylbutyl chain may reduce steric hindrance in mesophase formation but limit thermal stability in liquid crystal applications .

Toxicological and Environmental Behavior

Nitrobenzene is toxic, causing methemoglobinemia and hepatotoxicity . This could reduce acute toxicity compared to nitrobenzene but increase bioaccumulation due to higher lipophilicity . Environmental releases (e.g., from industrial facilities) are likely minimal, as nitrobenzene derivatives with complex alkyl chains are less commonly produced at scale .

Research Findings

Dielectric and Mesophase Behavior

Studies on 4-(2-methylbutyl)phenyl benzoate liquid crystals (e.g., CE8) reveal that branched alkyl chains enhance molecular flexibility, stabilizing blue phases and smectic mesophases .

Chirality and Stereochemical Effects

The (S)-2-methylbutyl group in related organophosphates () enhances lipophilicity and membrane permeability . For this compound, chirality may influence interactions with biological targets or chiral stationary phases in chromatography, though specific data are lacking.

Stability and Degradation

Nitrobenzene undergoes photodegradation and microbial reduction to aniline . The 2-methylbutyl substituent may slow degradation due to steric shielding of the nitro group, increasing environmental persistence.

Data Tables

Table 1: Comparative Physicochemical Properties

| Property | Nitrobenzene | This compound |

|---|---|---|

| Density (g/cm³) | 1.20 | ~1.05 (estimated) |

| Vapor Pressure (mmHg) | 0.3 (20°C) | <0.1 (lower volatility) |

| Refractive Index | 1.556 | ~1.52 (branching effect) |

Table 2: Environmental and Toxicological Metrics

| Metric | Nitrobenzene | This compound |

|---|---|---|

| Bioaccumulation Factor | Low | Moderate (higher LogP) |

| LD50 (Rat, oral) | 590 mg/kg | Not established |

| Half-life in Water | 2–20 days | >30 days (inferred) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.